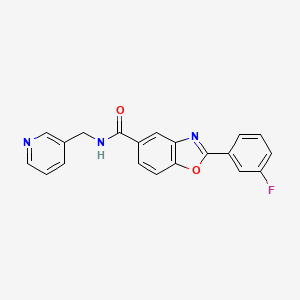![molecular formula C11H10F3N3O2S B6034484 1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide](/img/structure/B6034484.png)
1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide is a chemical compound that features a pyrazole ring substituted with a trifluoromethyl group and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation, which involves the use of trifluoromethyl radicals generated from reagents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride.
Sulfonamide Formation: The sulfonamide group is typically introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for the radical trifluoromethylation step and the use of more efficient catalysts for the sulfonamide formation.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide has several scientific research applications:
Pharmaceuticals: The compound is investigated for its potential as an antifungal agent.
Agrochemicals: It is used in the development of new pesticides and herbicides due to its ability to inhibit specific enzymes in pests and weeds.
Materials Science: The trifluoromethyl group imparts unique properties to the compound, making it useful in the development of new materials with enhanced stability and performance.
Mechanism of Action
The mechanism of action of 1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. For example, in its antifungal application, the compound binds to the ubiquinone-binding site of the mitochondrial complex II, interrupting electron transport and ATP production in fungal cells . This leads to the inhibition of fungal growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-bis(trifluoromethanesulfonimide): This compound also contains a trifluoromethyl group and is used as a strong electron-withdrawing p-type dopant in carbon nanotubes.
Uniqueness
1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide is unique due to its combination of a pyrazole ring, trifluoromethyl group, and sulfonamide group. This combination imparts specific chemical properties that make it suitable for a wide range of applications, from pharmaceuticals to materials science.
Properties
IUPAC Name |
1-methyl-N-[3-(trifluoromethyl)phenyl]pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3O2S/c1-17-7-10(6-15-17)20(18,19)16-9-4-2-3-8(5-9)11(12,13)14/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEFCFRLLEUJUSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{[1-(3-acetylbenzyl)-3-piperidinyl]methyl}-2-thiophenecarboxamide](/img/structure/B6034407.png)
![2-[2-methoxy-4-(3-methyl-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)phenoxy]acetamide](/img/structure/B6034424.png)

![2-{1-(2,2-dimethylpropyl)-4-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6034436.png)
![ethyl 1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-(2-phenylethyl)-3-piperidinecarboxylate](/img/structure/B6034448.png)
![1-[(E)-3-(2-methoxyphenyl)prop-2-enyl]piperidin-3-ol](/img/structure/B6034453.png)
![4-hydroxy-6-methyl-3-[2-(2-nitrophenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-2H-pyran-2-one](/img/structure/B6034454.png)
![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B6034461.png)

![1-{3-[2-(2,2-diphenylethyl)-4-morpholinyl]-3-oxopropyl}-2-pyrrolidinone](/img/structure/B6034467.png)
![[2-({4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6034475.png)
![2-(3-ETHYL-1H-1,2,4-TRIAZOL-5-YL)-8-(PYRIDIN-2-YL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE](/img/structure/B6034479.png)
![1-[(E)-4-(2,4,6-trimethylphenoxy)but-2-enyl]imidazole;hydrochloride](/img/structure/B6034493.png)
![N-[[2-(benzimidazol-1-yl)pyridin-3-yl]methyl]-1-methyl-6-oxo-4,5-dihydropyridazine-3-carboxamide](/img/structure/B6034497.png)
